Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
Molecular Formula |
C7H9N3O3 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-10-5(7(12)13-2)3-4(9-10)6(8)11/h3H,1-2H3,(H2,8,11) |
InChI Key |
HYPPDTOCQMASFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Procedure
-
Reagents : EDA (generated in situ from ethyl glycinate and NaNO₂), alkynes with carbamoyl substituents.
-
Catalyst : TPGS-750-M surfactant in water.
-
pH Control : At pH 5.5, 3,5-disubstituted pyrazoles dominate.
Optimized Conditions :
Functional Group Interconversion from Pyrazole Dicarboxylates
This approach modifies pre-formed pyrazole dicarboxylates through hydrolysis and amidation.
Stepwise Synthesis
-
Methylation : Diethyl pyrazole-3,5-dicarboxylate is methylated using dimethyl carbonate and NaH.
-
Hydrolysis : Selective hydrolysis of the 5-ester group with KOH/MeOH yields the carboxylic acid.
-
Amidation : Conversion to the acyl chloride (SOCl₂) followed by reaction with NH₃ forms the carbamoyl group.
| Intermediate | Reagents | Yield |
|---|---|---|
| Methylated pyrazole | NaH, dimethyl carbonate | 63% |
| Carboxylic acid | KOH/MeOH | 90% |
| Carbamoyl product | SOCl₂, NH₃ | 73% |
Iodine-Promoted Synthesis from 1,3-Dicarbonyl Compounds
Oxamic acid thiohydrazide reacts with 1,3-diketones in the presence of iodine to form pyrazoles.
Chemical Reactions Analysis
Types of Reactions
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylates, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has potential in scientific research due to its diverse chemical and biological properties.
Scientific Research Applications
- Chemistry It serves as a building block for synthesizing complex heterocyclic compounds.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine There is ongoing research exploring its use in drug development, particularly for targeting specific enzymes and receptors.
- Industry It is used in the development of agrochemicals and other industrial products.
Chemical Reactions
Ethyl 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate can undergo several chemical reactions:
- Oxidation It can be oxidized to form corresponding pyrazole derivatives using oxidizing agents like potassium permanganate and hydrogen peroxide. Oxidation may yield pyrazole-3-carboxylic acid derivatives.
- Reduction Reduction reactions can lead to the formation of different pyrazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Mechanism of Action
The mechanism of action of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Structural analogs of Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate
Key Observations :
- Carbamoyl vs.
- Aromatic vs. Aliphatic Substituents : Pyridinyl groups (e.g., in methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate) introduce π-π stacking interactions, relevant in coordination chemistry or drug design .
Physicochemical Properties
Table 2: Key physicochemical properties of analogs
Key Observations :
Biological Activity
Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound often involves multi-step organic reactions. A common approach is the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with various carbamoylating agents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antifungal Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against several phytopathogenic fungi, showing higher antifungal activity compared to standard treatments like boscalid . this compound's structural similarities suggest it may also possess antifungal properties, warranting further investigation.
Antiviral Properties
Pyrazole derivatives have been highlighted for their antiviral activities. For example, compounds containing β-amino acid moieties demonstrated antiviral effects against various viruses, including the tobacco mosaic virus and hepatitis A virus (HAV) . The mechanism of action often involves inhibition of viral replication or interference with viral protein synthesis.
| Compound | Virus Targeted | EC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 5 | HSV-1 | 20 | Viral replication inhibition |
| Compound 6 | VSV | 15 | Interference with protein synthesis |
| Compound 7 | HAV | 10 | Inhibition of viral entry |
Insecticidal Activity
Insecticidal properties have also been observed in pyrazole derivatives. A study reported the synthesis of novel pyrazole derivatives that were tested against Aphis fabae and other pests, showing promising insecticidal activity at concentrations as low as 500 mg/L . The SAR analysis indicated that specific substituents significantly enhance bioactivity.
Structure-Activity Relationship (SAR)
The SAR studies on this compound reveal that the presence of certain functional groups can enhance biological activity. For example, the introduction of electron-withdrawing groups can increase potency against target organisms by improving binding affinity to biological targets .
Case Studies
Case Study 1: Antifungal Testing
A recent investigation tested several pyrazole derivatives against Fusarium species, revealing that modifications at the 4-position significantly enhanced antifungal efficacy. This compound was included in this study, showing promising results comparable to established antifungals .
Case Study 2: Antiviral Screening
In a high-throughput screening for antiviral activity, this compound exhibited micromolar inhibitory concentrations against various RNA viruses. This study highlighted its potential as a lead compound for further development in antiviral therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl-3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or condensation reactions. For example, describes a protocol using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures under reflux, yielding derivatives with >95% purity after column chromatography. Optimization may involve adjusting solvent polarity (e.g., THF vs. DMF), reaction time (12–24 hr), and stoichiometric ratios of boronic acid to halide precursors. Monitoring via TLC or HPLC ensures intermediate stability, particularly for carbamoyl group incorporation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~3.2 ppm, carbamoyl NH₂ at δ ~6.5–7.0 ppm) and carbonyl carbons (δ ~165–170 ppm).
- IR Spectroscopy : Confirms carbamoyl (C=O stretch ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functionalities.
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~212) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX software for refinement (e.g., C–H···O interactions) .
Q. How does the carbamoyl group influence the compound’s solubility and stability under varying pH conditions?
- Methodological Answer : The carbamoyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing stability in acidic conditions. Stability studies (e.g., HPLC at pH 2–12) show hydrolysis of the ester moiety below pH 4, forming carboxylic acid derivatives. Buffered solutions (pH 7–8) are recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermal decomposition temperatures for this compound?
- Methodological Answer : Discrepancies (e.g., 150–160°C vs. 170–180°C) arise from differing analytical methods. Thermogravimetric analysis (TGA) under nitrogen vs. air atmospheres can clarify decomposition pathways. For instance, notes that oxidative environments accelerate degradation, producing CO and NOₓ byproducts. Cross-validation using differential scanning calorimetry (DSC) and isothermal calorimetry is critical .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to identify electrophilic sites. For example, the C-5 carboxylate position shows higher electrophilicity (Fukui f⁻ indices >0.1), favoring reactions with amines or thiols. Solvent effects (PCM models) and transition-state analysis (NEB method) further refine reaction feasibility .
Q. What role do hydrogen-bonding networks play in the compound’s crystallographic packing, and how can this inform co-crystal design?
- Methodological Answer : Graph-set analysis (e.g., Etter’s rules) reveals N–H···O and C–H···O interactions dominating the lattice. SHELXL refinements ( ) show dimeric motifs via carbamoyl N–H···O=C linkages. Co-crystallization with APIs (e.g., NSAIDs) can exploit these motifs for improved bioavailability. Synchrotron XRD (λ = 0.7–1.0 Å) enhances resolution for weak interactions .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer : Batch vs. flow chemistry approaches impact enantioselectivity. highlights chiral auxiliaries (e.g., Evans’ oxazolidinones) in asymmetric synthesis, but scalability requires immobilized catalysts (e.g., Pd/C in fixed-bed reactors). Continuous process monitoring via inline FTIR or Raman spectroscopy ensures minimal racemization during carbamoylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
